molecular formula C10H15BrN2OS B3047522 [(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide CAS No. 14122-45-3

[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B3047522
CAS No.: 14122-45-3
M. Wt: 291.21 g/mol
InChI Key: HYACTWZAELGVCE-UHFFFAOYSA-N
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Description

[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide is a chemical compound with the molecular formula C10H14N2OS.BrH and a molecular weight of 291.21 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 3-phenoxypropylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then treated with methyl iodide to yield the desired product . The reaction conditions often include:

  • Temperature: 2-8°C
  • Purity: 95%

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions

[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide can be compared with other similar compounds, such as:

    [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide: Known for its potential in cancer therapy.

    [(3-Phenoxypropyl)sulfanyl]methanimidamide hydrochloride: A similar compound with different counterions, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other related compounds.

Properties

IUPAC Name

3-phenoxypropyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.BrH/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYACTWZAELGVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161608
Record name Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14122-45-3
Record name Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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